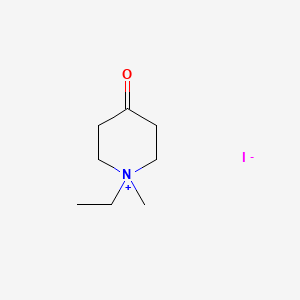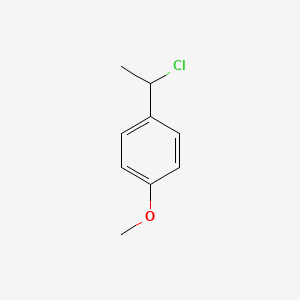
Benzene, 1-(1-chloroethyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Chloroethyl)benzene” is a chemical compound with the molecular formula C8H9Cl . It’s also known by other names such as “1-chloroethylbenzene”, “1-Chloro-1-phenylethane”, and "1-Phenylethyl chloride" .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic substitution reactions . For instance, an early method of preparing phenol involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC .Molecular Structure Analysis
The molecular structure of “(1-Chloroethyl)benzene” can be represented by the InChI string:InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 . The compound has a molecular weight of 140.61 g/mol . Chemical Reactions Analysis
Benzene derivatives are more susceptible to radical addition reactions than to electrophilic addition . In strong sunlight or with radical initiators, benzene adds halogens to give hexahalocyclohexanes .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Chloroethyl)benzene” include a molecular weight of 140.61 g/mol . The compound has a boiling point of 90 °C at 33 mmHg .Applications De Recherche Scientifique
Morphological and Optical Studies in Electrochemical Cells
1-(1-Chloroethyl)-4-methoxybenzene derivatives have been synthesized and utilized in the development of polymers, notably in the synthesis of homo- and copolymers for applications in light-emitting electrochemical cells (LECs). These derivatives, specifically MEH-BCM and MTEM-BCM, have been crucial in enhancing the performance of LECs. The study conducted by Carvalho et al. (2001) involved comprehensive morphological and optical studies using techniques like atomic force microscopy (AFM) and UV-Vis absorption and photoluminescence spectroscopy to analyze the performance and characteristics of these polymers and their blends (Carvalho et al., 2001).
Molecular Structure and Encapsulation Properties
The derivative has also been part of the study for the synthesis and conformational properties of nonsymmetric pillar[5]arenes. Kou et al. (2010) explored the catalytic cyclocondensation of 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, which resulted in the formation of regioisomeric pillar[5]arenes. These structures demonstrated the ability to encapsulate guest molecules like CH3CN, showcasing the compound's potential in creating inclusion compounds with distinct molecular arrangements and encapsulation capabilities (Kou et al., 2010).
Chloromethylation and Selectivity Improvement
Further research into the chloromethylation of 4-iso-Octyl-1-methoxyl Benzene, a related derivative, aimed to improve yield and selectivity under specific catalysis conditions. The study by Yang Yi (2009) provided valuable insights into the reaction conditions and characteristics of the product, underlining the importance of these derivatives in fine chemical synthesis and their potential in various industrial applications (Yang Yi, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1-(1-chloroethyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBHVYBULNCPQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456520 |
Source


|
| Record name | Benzene, 1-(1-chloroethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(1-chloroethyl)-4-methoxy- | |
CAS RN |
1538-89-2 |
Source


|
| Record name | Benzene, 1-(1-chloroethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




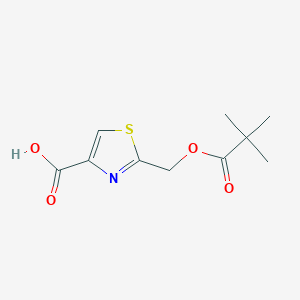
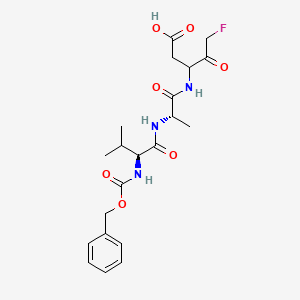
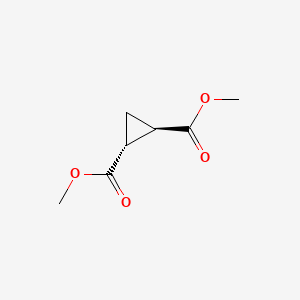
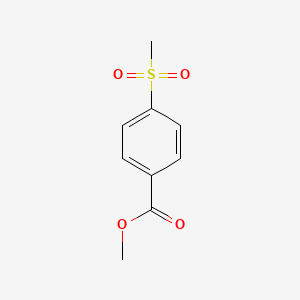

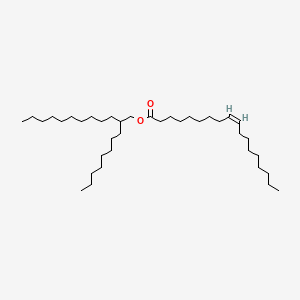

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)
